2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, and other electrophiles under controlled conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(2-(Ethynyl)phenyl)quinazolinones: These compounds share a similar ethynyl-phenyl structure and are used in similar applications.
Benzonitrile Derivatives: Compounds like benzonitrile and its derivatives have comparable chemical properties and reactivity.
Uniqueness
2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific substitution pattern and the presence of both hydroxy and nitrile functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
823227-58-3 |
---|---|
Molecular Formula |
C23H13NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(3-hydroxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H13NO/c24-17-22-10-4-3-9-21(22)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-23(25)16-18/h1-11,16,25H |
InChI Key |
PVGKTVSSULEQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)O)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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